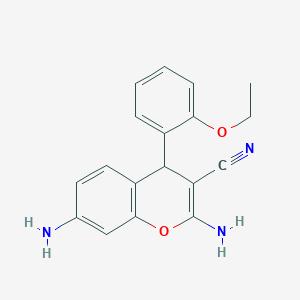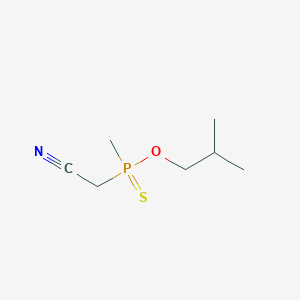
O-isobutyl (cyanomethyl)methylphosphinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-isobutyl (cyanomethyl)methylphosphinothioate, also known as Tabun, is a chemical warfare agent that was first synthesized in 1936 by German scientists. It is a potent nerve agent that affects the nervous system by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
Wirkmechanismus
O-isobutyl (cyanomethyl)methylphosphinothioate works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
O-isobutyl (cyanomethyl)methylphosphinothioate affects both the central and peripheral nervous systems. It causes a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death. It also affects other organ systems, including the cardiovascular, respiratory, and gastrointestinal systems.
Vorteile Und Einschränkungen Für Laborexperimente
O-isobutyl (cyanomethyl)methylphosphinothioate is a potent nerve agent that can be used to study the nervous system and to develop treatments for nerve agent poisoning. However, due to its toxicity, the use of O-isobutyl (cyanomethyl)methylphosphinothioate in lab experiments is strictly regulated and requires strict safety protocols.
Zukünftige Richtungen
There are several areas of future research for O-isobutyl (cyanomethyl)methylphosphinothioate. One area is the development of new treatments for nerve agent poisoning. Another area is the development of new drugs that target acetylcholinesterase for the treatment of Alzheimer's disease. Additionally, O-isobutyl (cyanomethyl)methylphosphinothioate could be used to study the role of acetylcholine in other organ systems, such as the cardiovascular and respiratory systems. Finally, O-isobutyl (cyanomethyl)methylphosphinothioate could be used to study the structure and function of other enzymes involved in the breakdown of neurotransmitters, which could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, O-isobutyl (cyanomethyl)methylphosphinothioate is a potent nerve agent that has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. It works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death. While the use of O-isobutyl (cyanomethyl)methylphosphinothioate in lab experiments is strictly regulated due to its toxicity, it has the potential to lead to the development of new treatments for nerve agent poisoning and neurological disorders.
Synthesemethoden
O-isobutyl (cyanomethyl)methylphosphinothioate can be synthesized through a multi-step process involving the reaction of various chemicals such as isobutyl alcohol, cyanogen chloride, and phosphorus trichloride. The final product is a clear, colorless liquid that has a fruity odor. Due to its toxicity, the synthesis of O-isobutyl (cyanomethyl)methylphosphinothioate is strictly regulated and is only allowed for research purposes under strict safety protocols.
Wissenschaftliche Forschungsanwendungen
O-isobutyl (cyanomethyl)methylphosphinothioate has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. In the field of neuroscience, O-isobutyl (cyanomethyl)methylphosphinothioate has been used to study the role of acetylcholine in the nervous system and to develop treatments for nerve agent poisoning. It has also been used to study the structure and function of acetylcholinesterase, which is a target for many drugs used to treat Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphinothioyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NOPS/c1-7(2)6-9-10(3,11)5-4-8/h7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZIBUJEOAQODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

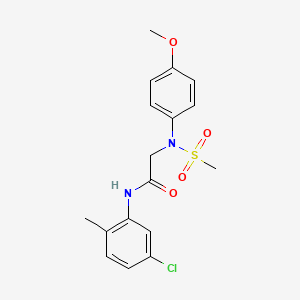

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
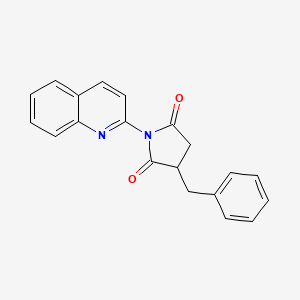
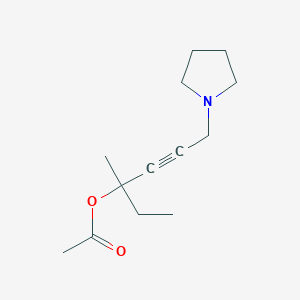
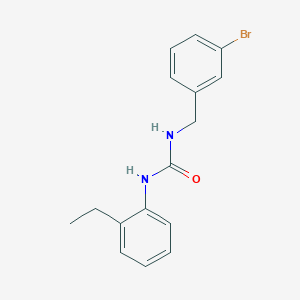
![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
